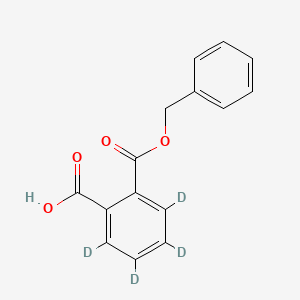

Monobenzyl Phthalate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/i4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKIUQUXDNHBFR-DOGSKSIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858128 | |

| Record name | 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478954-83-5 | |

| Record name | 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sentinel Molecule: A Technical Guide to Monobenzyl Phthalate-d4 in Research

For Immediate Release

In the intricate world of analytical chemistry and toxicology, precision and accuracy are paramount. For researchers, scientists, and drug development professionals investigating human exposure to phthalates, the deuterated analogue of a key metabolite, Monobenzyl Phthalate-d4 (MBzP-d4), has emerged as an indispensable tool. This technical guide delves into the core applications of MBzP-d4, providing a comprehensive overview of its use as an internal standard in quantitative research, complete with detailed experimental protocols and performance data.

Monobenzyl Phthalate (B1215562) (MBzP) is a primary metabolite of butyl benzyl (B1604629) phthalate (BBP), a widely used plasticizer found in a vast array of consumer products, from vinyl flooring to personal care items.[1][2] Due to concerns over the potential endocrine-disrupting effects of BBP, monitoring human exposure through the quantification of its metabolites in biological matrices such as urine is a critical area of research.[1] this compound, a stable isotope-labeled version of MBzP, serves as an ideal internal standard for this purpose.[3] Its near-identical chemical and physical properties to the native analyte, coupled with its distinct mass, allow for the correction of variability during sample preparation and analysis, thereby ensuring the reliability of quantitative results.[4]

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

The principal application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] By introducing a known quantity of MBzP-d4 into a biological sample at the beginning of the analytical workflow, researchers can accurately quantify the concentration of the endogenous (non-labeled) MBzP. The MBzP-d4 acts as a chemical mimic, experiencing the same losses during extraction and ionization suppression or enhancement in the mass spectrometer as the target analyte. The ratio of the signal from MBzP to that of MBzP-d4 is then used to calculate the precise concentration of MBzP in the original sample.[4]

General Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Monobenzyl Phthalate in a biological sample using this compound as an internal standard.

Detailed Experimental Protocols

The following sections outline a generalized experimental protocol for the quantification of Monobenzyl Phthalate in human urine using this compound as an internal standard, based on established methodologies for phthalate metabolite analysis.[4][5][6]

Preparation of Standards and Reagents

-

Monobenzyl Phthalate (MBzP) Stock Solution: Prepare a stock solution of non-labeled MBzP in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

This compound (MBzP-d4) Internal Standard (IS) Stock Solution: Prepare a stock solution of MBzP-d4 in a suitable solvent at a concentration of 1 mg/mL.[4]

-

Working Solutions: Prepare working solutions of both MBzP and MBzP-d4 by diluting the stock solutions with the appropriate solvent to the desired concentrations for spiking and calibration curve preparation.

-

Enzyme Solution: Prepare a solution of β-glucuronidase from E. coli in a suitable buffer (e.g., ammonium (B1175870) acetate).[5]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Spiking: To 1 mL of a urine sample, add a known amount of the MBzP-d4 internal standard working solution.[4]

-

Enzymatic Hydrolysis: To cleave the glucuronidated conjugates of MBzP, add the β-glucuronidase solution to the sample and incubate.[4][5]

-

Acidification: Acidify the sample to a pH of approximately 4-5 with an acid such as acetic acid.[4]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.[4]

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.[4]

-

Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interfering substances.[4]

-

Elution: Elute the analytes (MBzP and MBzP-d4) from the cartridge using a high-organic solvent such as acetonitrile (B52724) or methanol.[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of the mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into a Liquid Chromatography (LC) system, typically equipped with a C18 analytical column. Employ a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of an acid like formic acid to improve peak shape.[7]

-

Mass Spectrometric Detection: Analyze the eluent from the LC column using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both MBzP and MBzP-d4 in Multiple Reaction Monitoring (MRM) mode.[5][6]

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the MBzP working solution and a fixed amount of the MBzP-d4 internal standard working solution into a blank matrix (e.g., phthalate-free urine).

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of MBzP to the peak area of MBzP-d4 against the concentration of the MBzP calibration standards. Determine the concentration of MBzP in the unknown samples by interpolating their peak area ratios from this calibration curve.[4]

Quantitative Performance Data

The use of deuterated internal standards like MBzP-d4 in LC-MS/MS methods for phthalate metabolite analysis yields excellent quantitative performance. The following table summarizes typical performance characteristics reported in the literature for the analysis of Monobenzyl Phthalate in human urine.

| Performance Metric | Typical Value | Reference(s) |

| Linearity (r²) | > 0.99 | [5] |

| Limit of Quantification (LOQ) | 0.3 ng/mL | [6] |

| Intra-day Precision (%RSD) | < 15% | [5][6] |

| Inter-day Precision (%RSD) | < 15% | [5][6] |

| Accuracy (% Recovery) | 85-115% | [6] |

Conclusion

This compound is a cornerstone for accurate and precise quantification of Monobenzyl Phthalate in complex biological matrices. Its role as an internal standard in isotope dilution LC-MS/MS methods is crucial for researchers in toxicology, environmental health, and drug development to reliably assess human exposure to butyl benzyl phthalate and to understand its potential health implications. The detailed protocols and robust performance data associated with its use underscore its importance in generating high-quality, reproducible scientific evidence.

References

- 1. researchgate.net [researchgate.net]

- 2. mono-Benzyl phthalate analytical standard 2528-16-7 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Monobenzyl Phthalate-d4: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the chemical and structural properties of Monobenzyl Phthalate-d4 (MBzP-d4). It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard for the quantitative analysis of Monobenzyl Phthalate (B1215562) (MBzP). This document outlines its core physicochemical properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the biological pathways associated with the parent compound.

Core Chemical Properties and Structure

This compound is the deuterium-labeled analogue of Monobenzyl Phthalate, which is a primary metabolite of the widely used plasticizer, Butyl Benzyl (B1604629) Phthalate (BBP).[1][2] The incorporation of four deuterium (B1214612) atoms onto the phthalate ring provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry.[3] This allows for the precise quantification of MBzP by correcting for variations during sample preparation and analysis.[3]

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₈D₄O₄ | [1][4] |

| Molecular Weight | 260.28 g/mol | [4][5] |

| Accurate Mass | 260.0987 Da | [4][6] |

| CAS Number | 478954-83-5 | [4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 103-105 °C | |

| Solubility | DMSO: 100 mg/mL (384.20 mM) (ultrasonication may be required) Water: ≥ 0.1 mg/mL (0.38 mM) | [3] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

| Isotopic Enrichment | ≥99 atom % D | [5] |

| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, mono(phenylmethyl) ester; 2-((benzyloxy)carbonyl)benzoic-3,4,5,6-d4 Acid; Benzyl hydrogen phthalate-d4 | [1][4] |

Chemical Structure

The structure of this compound consists of a deuterated phthalic acid core monoesterified with benzyl alcohol.

Experimental Protocols

This compound is primarily used as an internal standard (IS) in isotope dilution LC-MS/MS methods for the quantification of MBzP in biological matrices such as plasma and urine.[3][7] The following protocols are representative examples and should be optimized for specific instrumentation and matrices.

Preparation of Standard Solutions

To minimize background contamination, use high-purity solvents (e.g., LC/MS grade) and avoid plastic labware wherever possible. Glass volumetric flasks and centrifuge tubes are recommended.

-

MBzP-d4 Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve this compound in methanol (B129727).

-

MBzP Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve non-labeled Monobenzyl Phthalate in methanol.

-

IS Working Solution (e.g., 1 µg/mL): Dilute the MBzP-d4 stock solution with the appropriate extraction solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the MBzP stock solution and spiking into a blank, analyte-free matrix (e.g., charcoal-stripped plasma or synthetic urine).

Sample Preparation: Protein Precipitation for Plasma

This protocol is a straightforward method suitable for high-throughput analysis of plasma samples.[8]

-

To a 100 µL aliquot of plasma sample (or calibration standard/QC sample), add 10 µL of the IS working solution (e.g., 5 µg/mL MBzP-d4).

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

SPE is a common technique for cleaning up and concentrating phthalate metabolites from complex matrices like urine.[9]

-

Sample Spiking: To 1 mL of urine sample, add a known amount of the MBzP-d4 IS working solution.

-

Enzymatic Hydrolysis (for total MBzP): To measure both free and glucuronidated MBzP, add β-glucuronidase and incubate according to the enzyme manufacturer's instructions to deconjugate the metabolites.

-

Acidification: Acidify the sample with an appropriate acid (e.g., acetic acid) to a pH of approximately 4-5.

-

SPE:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the prepared sample onto the conditioned cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the analytes (MBzP and MBzP-d4) with a high-organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of the initial mobile phase.

UPLC-MS/MS Analysis

The following table outlines typical parameters for the analysis of phthalate monoesters. Instrument-specific optimization is critical for achieving desired performance.

| Parameter | Typical Setting | Reference(s) |

| LC System | Waters ACQUITY UPLC or equivalent | [10] |

| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) | [10] |

| Mobile Phase A | Water with 0.02% acetic acid or 0.1% formic acid | [10] |

| Mobile Phase B | Acetonitrile with 0.02% acetic acid or 0.1% formic acid | [10] |

| Flow Rate | 0.3 - 0.5 mL/min | [10][11] |

| Gradient | A linear gradient appropriate for separating MBzP from matrix interferences. | [11] |

| Injection Volume | 5 - 10 µL | [10] |

| MS System | Triple quadrupole mass spectrometer | [10] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [10][12] |

| Monitored Transitions | MBzP: m/z 255.1 → 121.0 MBzP-d4: m/z 259.1 → 125.0 (Note: These are representative and require instrument-specific optimization) | [9][10] |

| LLOQ | Achievable down to 0.3 - 5 ng/mL in urine and plasma, depending on the method. | [7][12] |

Visualized Workflows and Pathways

General Experimental Workflow

The use of this compound as an internal standard is a critical component of the analytical workflow for accurately quantifying MBzP in biological samples.

References

- 1. benchchem.com [benchchem.com]

- 2. Monobenzyl phthalate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. mono-Benzyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 7. Sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of benzyl butyl phthalate and its metabolites, monobenzyl phthalate and monobutyl phthalate, in rat plasma, urine, and various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Monobenzyl Phthalate-d4: A Technical Guide for Advanced Research

CAS Number: 478954-83-5

This technical guide provides a comprehensive overview of Monobenzyl Phthalate-d4 (MBP-d4), a deuterated analog of the phthalate (B1215562) metabolite Monobenzyl Phthalate (MBzP). Intended for researchers, scientists, and drug development professionals, this document details the compound's properties, its critical role as an internal standard in analytical chemistry, and relevant metabolic pathways.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound essential for the accurate quantification of its non-labeled counterpart in various biological and environmental matrices.[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 478954-83-5 | [2][3][4][5] |

| Unlabelled CAS Number | 2528-16-7 | [3][5][] |

| Molecular Formula | C₁₅H₈D₄O₄ | [5] |

| Molecular Weight | 260.28 g/mol | [4][5] |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid | [5][] |

| Synonyms | Monobenzyl Phthalate D4; 2---INVALID-LINK--benzoic acid; mono-Benzyl Phthalate-3,4,5,6-d4 | [2][3][] |

| Appearance | White to off-white solid | [][7] |

| Purity | Typically >95% (HPLC), 98-99 atom % D | [3][5] |

| Solubility | Soluble in Chloroform, DMSO, Methanol (B129727) | [] |

| Storage Conditions | Store at -20°C for long-term stability.[] In solvent, store at -80°C for up to 6 months.[7] | [][7] |

| Melting Point | 103-105°C | [] |

| Boiling Point | 470.8 ± 25.0 °C at 760 mmHg | [] |

| Density | 1.2 ± 0.1 g/cm³ | [] |

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantitative analysis of Monobenzyl Phthalate (MBzP) by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] MBzP is a major metabolite of the widely used plasticizer Butyl Benzyl (B1604629) Phthalate (BBP), and monitoring its levels is crucial in toxicology and environmental health studies.[9][10][11] The use of a deuterated internal standard like MBP-d4 is critical for correcting variations during sample preparation and analysis, including matrix effects that can cause ion suppression or enhancement in mass spectrometry.[12]

Experimental Workflow: Quantification of MBzP in Biological Samples

The following diagram outlines a typical workflow for the quantification of MBzP in biological matrices, such as urine or plasma, using MBP-d4 as an internal standard.

Caption: General workflow for MBzP analysis using MBP-d4.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

A common method for sample cleanup and concentration prior to LC-MS/MS analysis is Solid-Phase Extraction (SPE).[7]

-

Sample Spiking: To 1 mL of the biological sample (e.g., urine), add a known amount of the this compound internal standard working solution.[7]

-

Enzymatic Hydrolysis: For the analysis of total MBzP (free and glucuronidated), add β-glucuronidase to the sample and incubate to deconjugate the metabolites.[7]

-

Acidification: Adjust the sample's pH to approximately 4-5 with a suitable acid, such as acetic acid.[7]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by deionized water.[7]

-

Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.[7]

-

Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interfering substances.[7]

-

Elution: Elute the analytes (MBzP and MBP-d4) from the cartridge using a high-organic solvent like acetonitrile (B52724) or methanol.[7]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

Metabolic Pathway of Butyl Benzyl Phthalate (BBP)

This compound is used to quantify MBzP, a primary metabolite of Butyl Benzyl Phthalate (BBP).[10][11] BBP is rapidly metabolized in the body.[11] The metabolic pathway involves the hydrolysis of the ester bonds, leading to the formation of monoesters, which are then conjugated and excreted.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. esslabshop.com [esslabshop.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. labmix24.com [labmix24.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ewg.org [ewg.org]

- 10. Monobenzyl phthalate - Wikipedia [en.wikipedia.org]

- 11. Butyl benzyl phthalate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Preparation of Monobenzyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Monobenzyl Phthalate-d4, a crucial internal standard for mass spectrometry-based quantitative analysis. This document outlines the synthetic pathway, detailed experimental protocols, and key quantitative data to ensure reproducibility and accuracy in research and drug development settings.

Introduction

This compound is the deuterium-labeled analogue of Monobenzyl Phthalate (B1215562), a primary metabolite of the widely used plasticizer, Butyl Benzyl (B1604629) Phthalate (BBP). Given the concerns over the potential endocrine-disrupting effects of phthalates, the precise quantification of their metabolites in biological and environmental samples is of significant importance. This compound serves as an ideal internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS), enabling accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.

The synthesis of this compound is achieved through the controlled mono-esterification of Phthalic Anhydride-d4 with benzyl alcohol. This guide details a robust methodology for this synthesis, followed by purification and characterization steps to ensure a high-purity standard suitable for analytical applications.

Data Presentation

A summary of the key physicochemical properties of the reactants and the final product is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound and its Non-labeled Analogue

| Property | This compound | Monobenzyl Phthalate (Non-labeled) |

| Chemical Formula | C₁₅H₈D₄O₄ | C₁₅H₁₂O₄[1][2] |

| Molecular Weight | 260.28 g/mol | 256.25 g/mol [1] |

| CAS Number | 478954-83-5 | 2528-16-7[1][3] |

| Appearance | White to Off-White Solid[1] | White Solid[1] |

| Melting Point | Not specified | 106 °C[1] |

| Purity | >95% (HPLC) | >98.0%(GC)(T)[4] |

| Storage Temperature | Refrigerator[1] | Not specified |

Table 2: Physicochemical Properties of Starting Material: Phthalic Anhydride-d4

| Property | Value |

| Chemical Formula | C₈D₄O₃ |

| Molecular Weight | 152.14 g/mol |

| CAS Number | 75935-32-9 |

| Appearance | Solid |

| Melting Point | 131-134 °C |

| Isotopic Purity | 98 atom % D |

Experimental Protocols

The synthesis of this compound involves the nucleophilic attack of benzyl alcohol on one of the carbonyl carbons of Phthalic Anhydride-d4, leading to the opening of the anhydride (B1165640) ring and the formation of the monoester.

Materials and Equipment:

-

Phthalic Anhydride-d4

-

Benzyl alcohol

-

Benzene

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Silica (B1680970) gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates and chamber

Synthesis Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Phthalic Anhydride-d4 (1.0 equivalent) in a minimal amount of benzene.

-

Add benzyl alcohol (1.0-1.2 equivalents) to the flask. A slight excess of the alcohol can be used to ensure complete reaction of the anhydride.

-

Add pyridine to the reaction mixture, which will act as a solvent and a catalyst.

-

Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature with constant stirring for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution to remove any unreacted Phthalic Anhydride-d4 and the pyridine catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification Protocol (Column Chromatography):

-

Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate. The desired monoester is more polar than any potential diester byproduct.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure monoester.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis and purification of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis and purification.

References

Monobenzyl Phthalate-d4 physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of Monobenzyl Phthalate-d4. It includes a summary of its core properties, experimental protocols for its use in analytical methods, and visualizations to illustrate key workflows. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize deuterated internal standards for the quantification of phthalate (B1215562) metabolites.

Core Physical and Chemical Characteristics

This compound is the deuterium-labeled form of Monobenzyl Phthalate, a primary metabolite of the widely used plasticizer, Butyl Benzyl Phthalate (BBP). Its use as an internal standard in mass spectrometry-based analytical methods allows for accurate quantification of the corresponding non-labeled analyte by correcting for variations during sample preparation and analysis.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈D₄O₄ | [1] |

| Molecular Weight | 260.28 g/mol | [1][2] |

| CAS Number | 478954-83-5 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 103-105 °C | [3] |

| Boiling Point | Data not available | |

| Density | Data not available (Density of Benzyl butyl phthalate-d4 is 1.114 g/mL at 25 °C) | |

| Purity | >95% (HPLC) | [4] |

| Isotopic Enrichment | 99 atom % D | [2] |

| Solubility | DMSO: 100 mg/mL (384.20 mM) (requires sonication) H₂O: ≥ 0.1 mg/mL (0.38 mM) | [5] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the quantification of phthalate metabolites in various biological and environmental matrices.

General Protocol for Quantification of Monobenzyl Phthalate using LC-MS/MS

This protocol outlines a general procedure for the quantification of Monobenzyl Phthalate in a biological matrix (e.g., urine, plasma) using this compound as an internal standard.

1. Preparation of Standard and Internal Standard Solutions:

-

Monobenzyl Phthalate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Monobenzyl Phthalate in methanol (B129727).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard and IS Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution in a suitable solvent (e.g., methanol/water). Prepare a working IS solution at a fixed concentration.

2. Sample Preparation:

-

To a 100 µL aliquot of the biological sample, add a known volume of the this compound internal standard working solution.

-

Protein Precipitation (for plasma/serum): Add 300 µL of cold acetonitrile (B52724), vortex for 1 minute, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Enzymatic Hydrolysis (for urine, to measure total concentration): To deconjugate glucuronidated metabolites, add β-glucuronidase to the sample and incubate.

-

Solid-Phase Extraction (SPE) (optional, for cleanup and concentration):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analytes with a high-organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 analytical column with a gradient elution program.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both Monobenzyl Phthalate and this compound.

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Monobenzyl Phthalate in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Analyte Quantification

The following diagram illustrates the general workflow for the quantification of an analyte using a deuterated internal standard with LC-MS/MS.

Logical Relationship in Isotope Dilution Mass Spectrometry

This diagram illustrates the principle of using a deuterated internal standard in isotope dilution mass spectrometry.

References

The Metabolic Conversion of Butyl Benzyl Phthalate (BBP) to Monobenzyl Phthalate (MBP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl benzyl (B1604629) phthalate (B1215562) (BBP) is a high-production volume chemical, primarily used as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). Due to its widespread use in consumer products including vinyl flooring, food packaging, and personal care items, human exposure to BBP is ubiquitous. Concerns over its potential endocrine-disrupting properties and other adverse health effects have led to extensive research into its metabolic fate within the body. A critical step in the biotransformation of BBP is its hydrolysis to monoester metabolites, principally Monobenzyl Phthalate (MBP) and Monobutyl Phthalate (MBP). This guide provides an in-depth technical overview of the metabolic conversion of BBP to its primary metabolite, Monobenzyl Phthalate (MBP), focusing on the core biochemical pathways, enzymatic mediators, experimental methodologies for its study, and a summary of key quantitative data.

Metabolic Pathways of Butyl Benzyl Phthalate (BBP)

The metabolism of BBP is a multi-step process initiated by the hydrolysis of one of its two ester bonds. This initial cleavage can occur at either the butyl ester or the benzyl ester linkage, leading to the formation of Monobutyl Phthalate (MBP) and Monobenzyl Phthalate (MBzP), respectively. The enzymatic hydrolysis is the primary and rate-limiting step in BBP metabolism. Following the formation of these monoesters, further metabolic transformations can occur, including subsequent hydrolysis to phthalic acid, and conjugation reactions, primarily with glucuronic acid, to facilitate excretion.

The metabolic cascade begins with the absorption of BBP, which can occur through oral, dermal, or inhalation routes. Once absorbed, BBP is rapidly distributed and metabolized. The primary metabolic pathway leading to the formation of Monobenzyl Phthalate is depicted below.

Key Enzymes in BBP Metabolism

The hydrolysis of BBP to MBP is catalyzed by a variety of enzymes, with carboxylesterases and lipases playing a predominant role. Cytochrome P450 (CYP) enzymes have also been implicated in the metabolism of BBP, potentially contributing to the initial hydrolysis or subsequent oxidative modifications of the metabolites.

-

Carboxylesterases (CESs): These are a superfamily of serine hydrolases that are abundant in the liver, intestine, and other tissues. They are considered the primary enzymes responsible for the hydrolysis of a wide range of ester-containing xenobiotics, including phthalates.

-

Lipases: These enzymes, which are involved in lipid metabolism, also exhibit esterase activity and can contribute to the hydrolysis of BBP. Intestinal lipases are particularly important for the metabolism of orally ingested BBP.

-

Cytochrome P450 (CYP) Enzymes: While primarily known for their role in oxidative metabolism, some CYP isoforms can also catalyze hydrolytic reactions. The specific CYP isoforms involved in BBP metabolism are not fully elucidated but are an active area of research.

Experimental Protocols

The study of BBP metabolism to MBP relies on a combination of in vitro and in vivo experimental models, coupled with sensitive analytical techniques for the quantification of BBP and its metabolites.

In Vitro Metabolism Assay using Liver Microsomes

This protocol is designed to assess the metabolic stability and metabolite formation of BBP in a controlled in vitro environment using liver microsomes, which are a rich source of drug-metabolizing enzymes.

Materials:

-

Rat or human liver microsomes

-

Butyl Benzyl Phthalate (BBP)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., deuterated MBP)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding BBP (dissolved in a small volume of a suitable solvent like methanol (B129727) or DMSO, final concentration typically 1-100 µM).

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining BBP and the formed MBP.

Quantification of MBP in Urine by GC-MS

This protocol outlines the steps for the analysis of MBP in urine samples, a common matrix for assessing BBP exposure.

Materials:

-

Urine sample

-

β-glucuronidase/sulfatase

-

Acetate (B1210297) buffer (pH 5.0)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., ¹³C-labeled MBP)

-

GC-MS system

Procedure:

-

Enzymatic Deconjugation: To a 1 mL urine sample, add the internal standard, acetate buffer, and β-glucuronidase/sulfatase. Incubate at 37°C for at least 2 hours to hydrolyze the glucuronidated and sulfated metabolites.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the deconjugated urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with a suitable organic solvent like hexane or ethyl acetate.

-

-

Evaporation and Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of solvent and add the derivatizing agent. Heat the sample (e.g., at 60°C for 30 minutes) to convert the polar MBP into a more volatile derivative suitable for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to achieve chromatographic separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the metabolism of BBP to MBP.

Table 1: In Vivo Distribution of BBP Metabolites in Female Wistar Rats (as a percentage of total recovered metabolites in urine)

| Metabolite | Dose: 150 mg/kg | Dose: 475 mg/kg | Dose: 780 mg/kg | Dose: 1500 mg/kg |

| Monobutyl Phthalate (MBP) | 29-34% | 29-34% | 29-34% | 29-34% |

| Monobenzyl Phthalate (MBP) | 7-12% | 7-12% | 7-12% | 7-12% |

| Hippuric Acid | 51-56% | 51-56% | 51-56% | 51-56% |

Table 2: In Vitro Metabolism of BBP in MCF-7 Human Breast Cancer Cells (after 48-hour incubation)

| Compound | Percentage of Radioactivity Recovered in Medium |

| Butyl Benzyl Phthalate (BBP) | 10% |

| Monobutyl Phthalate (MBP) | 25% |

| Monobenzyl Phthalate (MBP) | 48% |

| Phthalic Acid | 6% |

| Benzoic Acid | 3% |

Table 3: Internal Concentrations of BBP and its Metabolites in C. elegans after Exposure

| Exposure Concentration | BBP (µg/mL) | Monobutyl Phthalate (MBP) (µg/mL) | Monobenzyl Phthalate (MBP) (µg/mL) |

| 10 µM BBP | 0.083 | 0.104 | 0.282 |

| 100 µM BBP | 0.801 | 0.630 | 1.508 |

Conclusion

The metabolism of Butyl Benzyl Phthalate to Monobenzyl Phthalate is a rapid and efficient process mediated primarily by hydrolytic enzymes such as carboxylesterases and lipases. MBP is a major metabolite of BBP and its quantification in biological matrices serves as a reliable biomarker of BBP exposure. Understanding the intricacies of this metabolic pathway, the enzymes involved, and the experimental methodologies to study it, is crucial for toxicological risk assessment and for the development of safer alternatives in the pharmaceutical and materials science industries. The provided technical guide offers a comprehensive overview for professionals engaged in these fields, summarizing the current state of knowledge and providing detailed protocols for further investigation.

The Definitive Guide to Monobenzyl Phthalate-d4 as a Stable Isotope Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monobenzyl Phthalate-d4 (MBzP-d4), a critical tool in the accurate quantification of Monobenzyl Phthalate (B1215562) (MBzP). MBzP is a primary metabolite of the widely used plasticizer, Butyl Benzyl Phthalate (BBP), and an important biomarker for assessing human exposure to this endocrine-disrupting chemical. The use of a stable isotope-labeled internal standard like MBzP-d4 is paramount for achieving reliable and precise measurements in complex biological and environmental matrices.

Core Principles of Isotope Dilution Mass Spectrometry

The quantification of endogenous or exogenous compounds in biological samples by mass spectrometry (MS) can be hampered by matrix effects and variations in sample preparation. Isotope dilution mass spectrometry (IDMS) is the gold standard analytical technique to overcome these challenges.[1] This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, MBzP-d4, to the sample at the beginning of the analytical process.

Because the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, ionization suppression or enhancement, and degradation during sample processing and analysis. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.

Physicochemical and Quality Control Data

The quality and characterization of the stable isotope-labeled standard are crucial for the accuracy of analytical methods. The following tables summarize typical physicochemical properties and quality control specifications for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₈D₄O₄ |

| Molecular Weight | ~260.28 g/mol |

| CAS Number | 478954-83-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., methanol (B129727), acetonitrile (B52724), DMSO) |

Table 2: Quality Control Specifications for this compound

| Test | Method | Specification |

| Chemical Purity | HPLC | ≥95% |

| Isotopic Purity | Mass Spectrometry | ≥98 atom % D |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of Monobenzyl Phthalate in biological samples using this compound as an internal standard. These protocols are intended as a guide and may require optimization for specific matrices and instrumentation.

Preparation of Stock and Working Solutions

To minimize background contamination, the use of high-purity solvents and glassware is essential.

-

MBzP-d4 Internal Standard (IS) Stock Solution: Prepare a stock solution of MBzP-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL.

-

MBzP Stock Solution: Prepare a stock solution of the non-labeled MBzP standard in the same solvent at a concentration of 100 µg/mL.

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standards by serially diluting the MBzP stock solution. These will be used to spike a blank matrix (e.g., charcoal-stripped plasma or synthetic urine) to create a calibration curve. Prepare QC samples at low, medium, and high concentrations in the same manner.

-

IS Working Solution: Dilute the MBzP-d4 stock solution to a final concentration appropriate for the expected analyte levels and instrument sensitivity (e.g., 100 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction is a common technique for the cleanup and concentration of phthalate metabolites from urine.

-

Sample Spiking: To 1 mL of urine, add a known amount of the MBzP-d4 IS working solution.

-

Enzymatic Hydrolysis (for total MBzP): To measure both free and glucuronidated MBzP, add β-glucuronidase to the sample and incubate to deconjugate the metabolites.

-

Acidification: Acidify the sample with an appropriate acid (e.g., acetic acid) to a pH of approximately 4-5.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interferences.

-

Elution: Elute the analytes (MBzP and MBzP-d4) from the cartridge with a high-organic solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation for Plasma Samples

For plasma samples, a simple protein precipitation is often sufficient for sample cleanup.

-

Sample Spiking: To 100 µL of plasma, add a known amount of the MBzP-d4 IS working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortex and Centrifuge: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into a UPLC system equipped with a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of an acidifier like formic acid to improve peak shape.

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both MBzP and MBzP-d4.

Table 3: Example UPLC-MS/MS Parameters

| Parameter | Setting |

| UPLC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transitions | Instrument-specific optimization required |

| Dwell Time | 50 ms |

Visualizing Workflows and Pathways

Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow for the quantification of Monobenzyl Phthalate in a biological sample using this compound.

Metabolic Pathway of Butyl Benzyl Phthalate (BBP)

Monobenzyl Phthalate is a primary metabolite of Butyl Benzyl Phthalate. The metabolic process is initiated by the hydrolysis of one of the ester bonds.

Conceptual Signaling Pathway of Phthalate-Induced Endocrine Disruption

Phthalates and their metabolites are known to act as endocrine disruptors, primarily through their interaction with nuclear receptors and subsequent modulation of gene expression. The diagram below provides a conceptual overview of these interactions.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Monobenzyl Phthalate in various biological and environmental samples. The use of this stable isotope-labeled standard in conjunction with isotope dilution mass spectrometry allows researchers to overcome the challenges of matrix effects and sample preparation variability, leading to highly reliable data. The experimental protocols and conceptual pathways provided in this guide serve as a valuable resource for scientists and professionals in the fields of toxicology, environmental health, and drug development, enabling robust and high-quality analytical measurements for assessing human exposure to Butyl Benzyl Phthalate and understanding its metabolic fate and potential health effects.

References

Monobenzyl Phthalate-d4: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies typically found on a Certificate of Analysis (CoA) for Monobenzyl Phthalate-d4. Understanding the quality and characterization of this isotopically labeled internal standard is critical for its effective use in quantitative analytical studies, particularly in the fields of toxicology, environmental science, and pharmaceutical drug development. This compound serves as an internal standard for the quantification of Monobenzyl Phthalate (B1215562), a primary metabolite of the widely used plasticizer, benzyl (B1604629) butyl phthalate (BBP).[1][2]

Core Compound Information

This compound is the deuterium-labeled version of Monobenzyl Phthalate.[3] The incorporation of four deuterium (B1214612) atoms on the phthalate ring provides a distinct mass difference, allowing for its use in isotope dilution mass spectrometry to accurately quantify the unlabeled analyte in various matrices.[4]

| Property | Value | References |

| Chemical Name | mono-Benzyl Phthalate-3,4,5,6-d4 | [5] |

| Synonyms | Benzyl Hydrogen Phthalate-d4, Phthalic Acid Monobenzyl Ester-d4 | [5] |

| CAS Number | 478954-83-5 | [3][5][6][7][8] |

| Unlabeled CAS Number | 2528-16-7 | [3][5][6] |

| Molecular Formula | C₁₅H₈D₄O₄ | [3][8] |

| Molecular Weight | 260.28 g/mol | [3][5][6][8] |

| Appearance | White to off-white solid | [3] |

Analytical Specifications and Quantitative Data

The following table summarizes the typical quality control specifications for this compound, as would be presented on a Certificate of Analysis. These parameters are crucial for ensuring the identity, purity, and isotopic integrity of the standard.

| Test | Method | Specification |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >95% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure |

| Concentration (if sold in solution) | Gravimetric analysis or HPLC | e.g., 100 µg/mL in methanol |

Experimental Protocols

Detailed methodologies are employed to verify the quality of this compound. The principles of these key experiments are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is utilized to determine the chemical purity of the compound by separating it from any potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection : UV absorbance is monitored at a wavelength appropriate for the phthalate structure.

-

Quantification : The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a fundamental technique for confirming the molecular weight and assessing the isotopic enrichment of the deuterated standard.

-

Ionization : Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate ions.

-

Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it corresponds to the deuterated compound (260.28 Da).

-

Isotopic Enrichment : The relative intensities of the ion peaks corresponding to the deuterated (d4) and any remaining unlabeled (d0) Monobenzyl Phthalate are compared to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR (Proton NMR) spectroscopy is employed to confirm the chemical structure and the position of the deuterium labels.

-

Principle : The absence or significant reduction of signals in the aromatic region of the ¹H-NMR spectrum, where the deuterium atoms have replaced the protons on the phthalic acid ring, confirms the successful deuteration.

-

Solvent : A deuterated solvent (e.g., DMSO-d6) is used to dissolve the sample.

-

Analysis : The remaining proton signals (from the benzyl group) are analyzed to ensure they are consistent with the expected structure of Monobenzyl Phthalate.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the quality control analysis of this compound and its application in a quantitative analytical method.

Caption: Quality control workflow for this compound.

Caption: Analytical workflow using this compound.

Storage and Stability

Proper storage is essential to maintain the integrity of the analytical standard.

-

Solid Form : Store at -20°C for long-term stability (up to 3 years).[3] Storage at 4°C is suitable for shorter periods (up to 2 years).[3]

-

In Solvent : If dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

-

Stability : The compound is generally stable if stored under the recommended conditions.[5] It is advisable to re-analyze for chemical purity after extended storage periods.[5]

References

- 1. Monobenzyl phthalate | C15H12O4 | CID 31736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative embryotoxicities of butyl benzyl phthalate, mono-n-butyl phthalate and mono-benzyl phthalate in mice and rats: in vivo and in vitro observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. esslabshop.com [esslabshop.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the gold standard for robust and reliable quantitative analysis by mass spectrometry.[1]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

Quantitative mass spectrometry faces inherent challenges from sample preparation and the analysis process itself, which can introduce variability.[2] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical method that corrects for these variations.[3] The technique's core principle involves adding a known amount of a deuterated, or stable isotope-labeled, version of the analyte of interest to the sample at an early stage.[4][5] This "internal standard" is chemically and physically almost identical to the analyte but has a different mass due to the replacement of one or more hydrogen atoms with deuterium.[5][6]

Because the analyte and its deuterated counterpart exhibit nearly identical properties, they behave similarly during extraction, chromatography, and ionization.[5] Any sample loss, matrix effects (ion suppression or enhancement), or variation in instrument response will affect both compounds proportionally.[4][6] By measuring the ratio of the native analyte's signal to the deuterated standard's signal, an accurate and precise quantification of the analyte can be achieved.[4] The mass spectrometer can differentiate between the analyte and the heavier internal standard based on their mass-to-charge ratio (m/z).[2]

References

- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

Monobenzyl Phthalate-d4: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for Monobenzyl Phthalate-d4, a deuterated analogue of Monobenzyl Phthalate (B1215562). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive resource for laboratory and research settings.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Monobenzyl Phthalate, a metabolite of the plasticizer butyl benzyl (B1604629) phthalate (BBP).[1] It is primarily used in research settings as a stable isotope-labeled internal standard.

| Property | Value | Reference |

| CAS Number | 478954-83-5 | [2][3] |

| Molecular Formula | C₁₅H₈D₄O₄ | [4] |

| Molecular Weight | 260.28 g/mol | [2][3] |

| Appearance | White Solid | [4][5] |

| Melting Point | 103-106 °C | [4][5] |

| Boiling Point | 441.07 °C at 760 mmHg | [5] |

| Relative Density | 1.239 g/cm³ | [5] |

| Purity | >95% (HPLC) | [2] |

| Isotopic Enrichment | 99 atom % D | [3] |

Hazard Identification and GHS Classification

The GHS classification for Monobenzyl Phthalate (the non-deuterated form) is used as a reference due to the lack of specific data for the deuterated compound.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

References

- 1. Monobenzyl phthalate | C15H12O4 | CID 31736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound | 478954-83-5 [amp.chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Storage and Stability of Monobenzyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, stability, and degradation pathways of Monobenzyl Phthalate-d4. The information herein is intended to support researchers and professionals in ensuring the integrity of this compound in experimental and developmental settings. Where specific data for the deuterated form is unavailable, information for the unlabeled Monobenzyl Phthalate (B1215562) is provided as a close surrogate.

Introduction

This compound is the deuterium-labeled form of Monobenzyl Phthalate (MBzP), a primary metabolite of the widely used plasticizer, Butyl Benzyl (B1604629) Phthalate (BBP). Due to its relevance in toxicology and environmental science, understanding the stability of this compound is critical for its use as an internal standard in analytical methods, particularly in studies involving isotope dilution mass spectrometry. Proper handling and storage are paramount to maintain its chemical purity and ensure the accuracy of experimental results.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, specific storage conditions are recommended. These guidelines are based on information from various suppliers and general best practices for chemical standards.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Neat (Solid) | Room Temperature | Long-term | Store in a well-sealed container, protected from light. |

| Neat (Solid) | 4°C | Long-term | Recommended for enhanced stability over extended periods. |

| Stock Solution | -20°C | Up to 1 month | --- |

| Stock Solution | -80°C | Up to 6 months | --- |

It is advised that after three years of storage, the chemical purity of the compound should be re-analyzed before use.

Stability Profile and Degradation Pathways

Monobenzyl Phthalate is susceptible to degradation under various environmental conditions. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting experimental data.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for phthalate esters. Monobenzyl Phthalate can undergo hydrolysis to form phthalic acid and benzyl alcohol. This reaction is influenced by pH, with the rate increasing under basic conditions.

Degradation Pathway: Hydrolysis

Monobenzyl Phthalate-d4 molecular weight and formula

An In-depth Technical Guide to Monobenzyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a critical internal standard for quantitative mass spectrometry analysis. This document outlines its chemical properties, detailed experimental protocols for its application, and visual representations of relevant metabolic and analytical workflows to ensure clarity and reproducibility in a research and drug development setting.

Introduction

This compound is the deuterium-labeled analogue of Monobenzyl Phthalate (B1215562) (MBzP), a primary metabolite of the widely used plasticizer, Butyl Benzyl Phthalate (BBP).[1][2] Due to concerns about the potential endocrine-disrupting effects of phthalates, accurate quantification of their metabolites in biological and environmental samples is of paramount importance.[3] this compound serves as an ideal internal standard in mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of MBzP.[4] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectra, enabling correction for matrix effects and variations during sample preparation and analysis.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈D₄O₄ | [5] |

| Molecular Weight | 260.28 g/mol | [5][6] |

| CAS Number | 478954-83-5 | [5][6] |

| Appearance | Neat (as per supplier) | [6] |

| Purity | >95% (HPLC) | [6] |

| Storage Temperature | +4°C | [6] |

| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, mono(phenylmethyl) ester; 2-((Benzyloxy)carbonyl)benzoic acid-d4 | [4][6] |

Metabolic Pathway of Parent Compound

Monobenzyl Phthalate is a major metabolite of Butyl Benzyl Phthalate (BBP), a common plasticizer.[2] The metabolic conversion is a critical step in the biotransformation of BBP. Understanding this pathway is essential for toxicological and exposure assessment studies.

Metabolic conversion of Butyl Benzyl Phthalate (BBP).

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Monobenzyl Phthalate in various biological matrices. Below is a representative protocol for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standards and Samples

-

Stock Solutions: Prepare a 1 mg/mL stock solution of both Monobenzyl Phthalate and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Working Standard Solutions: Serially dilute the Monobenzyl Phthalate stock solution to prepare a series of working standards for the calibration curve, covering the expected concentration range in the samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) from its stock solution.[7]

-

Sample Preparation:

-

Thaw biological samples (e.g., urine, plasma) on ice.

-

To a 100 µL aliquot of each sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

-

For urine samples, an enzymatic deconjugation step (using β-glucuronidase) may be necessary to measure total MBzP (free and conjugated).[8]

-

Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (e.g., 300 µL).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation: Employ a C18 reverse-phase HPLC column to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of water and methanol/acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is typically used.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.[8] Use multiple reaction monitoring (MRM) to detect and quantify the transitions for both Monobenzyl Phthalate and this compound. The specific MRM transitions will need to be optimized for the instrument being used.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Response Ratio Calculation: For each sample, calculate the ratio of the peak area of Monobenzyl Phthalate to the peak area of this compound.

-

Calibration Curve Construction: Plot the peak area ratio (y-axis) against the known concentrations of the calibration standards (x-axis).

-

Quantification: Determine the concentration of Monobenzyl Phthalate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Monobenzyl Phthalate using this compound as an internal standard.

References

- 1. Monobenzyl phthalate | C15H12O4 | CID 31736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monobenzyl phthalate - Wikipedia [en.wikipedia.org]

- 3. ewg.org [ewg.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Isotopic Enrichment of Monobenzyl Phthalate-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobenzyl Phthalate-d4 (MBzP-d4) is the deuterium-labeled analogue of Monobenzyl Phthalate (B1215562) (MBzP). MBzP is a primary metabolite of the widely used plasticizer, Butyl Benzyl (B1604629) Phthalate (BBP).[1] Due to concerns over the potential endocrine-disrupting effects of phthalates, the accurate quantification of their metabolites in biological and environmental matrices is of significant importance. MBzP-d4 serves as an ideal internal standard for isotope dilution mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise and accurate quantification of MBzP by correcting for matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive overview of the isotopic enrichment of MBzP-d4, including its synthesis, analytical applications, and biological relevance.

Quantitative Data

The isotopic and chemical purity of this compound are critical for its use as an internal standard. The following tables summarize typical specifications for commercially available MBzP-d4.

Table 1: Physicochemical and Isotopic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₈D₄O₄ |

| Molecular Weight | 260.28 g/mol |

| CAS Number | 478954-83-5 |

| Isotopic Enrichment | ≥98 atom % D |

| Chemical Purity | ≥95% (HPLC) |

Table 2: Analytical Characteristics of this compound

| Property | Description |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), and DMSO. |

| Storage Conditions | Store at room temperature. After three years, the compound should be re-analyzed for chemical purity before use. |

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of ring-deuterated this compound is the controlled mono-esterification of phthalic anhydride-d4 with benzyl alcohol. This reaction involves the nucleophilic attack of the benzyl alcohol on one of the carbonyl carbons of the phthalic anhydride-d4, leading to the opening of the anhydride (B1165640) ring.

Materials:

-

Phthalic anhydride-d4

-

Benzyl alcohol

-

Anhydrous toluene

-

Pyridine (as catalyst and solvent)

-

5% aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride-d4 (1.0 equivalent) in anhydrous toluene.

-

Addition of Reagents: Add benzyl alcohol (1.0-1.2 equivalents) to the flask. A slight excess of the alcohol is used to ensure complete reaction of the anhydride, but a large excess should be avoided to minimize the formation of the diester. Add a catalytic amount of pyridine.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (to remove any unreacted phthalic anhydride and phthalic acid-d4) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica (B1680970) gel.

Quantification of Monobenzyl Phthalate in Biological Samples using MBzP-d4

This protocol provides a general workflow for the analysis of MBzP in biological matrices (e.g., urine, plasma) by LC-MS/MS using MBzP-d4 as an internal standard.

Materials and Reagents:

-

Biological sample (e.g., urine, plasma)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

β-glucuronidase (for urine samples)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation:

-

Plasma: To 100 µL of plasma, add a known amount of MBzP-d4 internal standard solution. Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

-

Urine: To 1 mL of urine, add a known amount of MBzP-d4 internal standard. To measure total MBzP (free and glucuronidated), add β-glucuronidase and incubate to deconjugate the metabolites. Acidify the sample to pH ~4-5.

-

-

Solid-Phase Extraction (for urine):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interferences.

-

Elute the analytes (MBzP and MBzP-d4) with a high-organic solvent (e.g., acetonitrile or methanol).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample extract onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of formic acid to improve peak shape.

-

Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both MBzP and MBzP-d4.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte (MBzP) to the internal standard (MBzP-d4) against the concentration of the analyte in prepared standards.

-